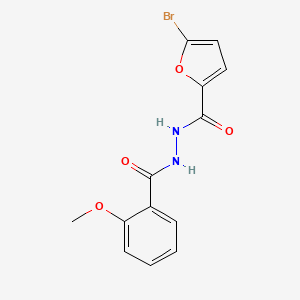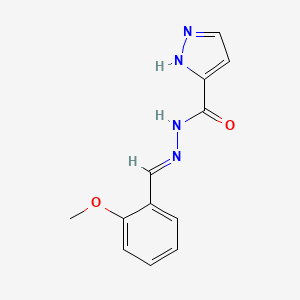![molecular formula C15H18N2O2 B5808219 N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)
N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or simply, "Noopept"), is a synthetic nootropic compound. It was first developed in Russia in the 1990s and is currently used as a cognitive enhancer and neuroprotectant.
Wirkmechanismus
The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including glutamate, acetylcholine, and dopamine. Noopept also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been found to have a number of biochemical and physiological effects. It increases the levels of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory. It also increases the expression of BDNF, which promotes the growth and survival of neurons. Additionally, Noopept has been found to have antioxidant, anti-inflammatory, and anti-anxiety effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Noopept is that it is relatively easy to synthesize and has a high yield. It is also relatively stable and has a long shelf life. However, one limitation of Noopept is that it has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the optimal dosage and duration of treatment are not clear.
Zukünftige Richtungen
There are several future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, more research is needed to understand the long-term effects of Noopept and to determine the optimal dosage and duration of treatment.
Synthesemethoden
Noopept is synthesized by reacting N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamideyl-L-prolylglycine with ethyl ester. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions. The yield of Noopept is typically high, around 80-90%.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive-enhancing and neuroprotective effects. It has been shown to improve memory and learning in both animals and humans. Noopept also has antioxidant properties, which can protect the brain from oxidative stress and damage. Additionally, it has been found to have anti-inflammatory and anti-anxiety effects.
Eigenschaften
IUPAC Name |
4-[(2-oxopyrrolidin-1-yl)methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-9-16-15(19)13-7-5-12(6-8-13)11-17-10-3-4-14(17)18/h2,5-8H,1,3-4,9-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZQBSRNWKDAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-oxopyrrolidin-1-yl)methyl]-N-(prop-2-en-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)


![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)


![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)
![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)